molecular formula C14H20BrCl2N4O4P B12697274 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-bromophenyl)-N-hydroxy-, P-oxide CAS No. 97139-60-1

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(2-bromophenyl)-N-hydroxy-, P-oxide

Cat. No.: B12697274
CAS No.: 97139-60-1
M. Wt: 490.1 g/mol
InChI Key: AKGCYKHMRWIWJQ-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-bromophenyl)-N-hydroxy-, P-oxide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:

    Formation of the oxazaphosphorin ring: This step involves the reaction of suitable precursors under controlled conditions to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring.

    Introduction of the bis(2-chloroethyl)amino group: This step may involve nucleophilic substitution reactions using bis(2-chloroethyl)amine.

    Attachment of the urea and N-hydroxy groups: These groups can be introduced through condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to dechlorinated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry

In industrial applications, this compound may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits anticancer activity, it may interact with DNA or proteins involved in cell division. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities.

    Melphalan: A compound with bis(2-chloroethyl)amino groups used in cancer treatment.

Uniqueness

The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(2-bromophenyl)-N-hydroxy-, P-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

97139-60-1

Molecular Formula

C14H20BrCl2N4O4P

Molecular Weight

490.1 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(2-bromophenyl)-1-hydroxyurea

InChI

InChI=1S/C14H20BrCl2N4O4P/c15-11-3-1-2-4-12(11)18-14(22)21(23)13-5-10-25-26(24,19-13)20(8-6-16)9-7-17/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24)

InChI Key

AKGCYKHMRWIWJQ-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC=CC=C2Br)O)N(CCCl)CCCl

Origin of Product

United States

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